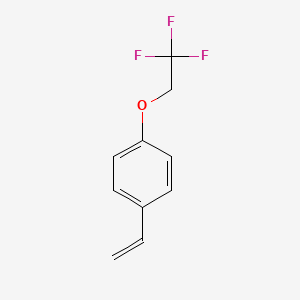

1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-2-8-3-5-9(6-4-8)14-7-10(11,12)13/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZBODIIBNVFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557050 | |

| Record name | 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111144-97-9 | |

| Record name | 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound with potential applications in materials science and as a building block in pharmaceutical and agrochemical development.[1] The introduction of the trifluoroethoxy group can significantly alter the physicochemical properties of the styrene backbone, potentially enhancing thermal stability, chemical resistance, and hydrophobicity.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the preparation of a key intermediate, either a halogenated or an aldehydic precursor, which is then subjected to an olefination reaction to introduce the ethenyl (vinyl) group.

Two primary synthetic routes are proposed:

-

Heck Reaction Route: This pathway involves the palladium-catalyzed cross-coupling of an aryl halide, specifically 4-(2,2,2-trifluoroethoxy)bromobenzene, with a vinylating agent.

-

Wittig Reaction Route: This alternative route utilizes the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide.

Experimental Protocols

Route 1: Heck Reaction

Step 1: Synthesis of 4-(2,2,2-trifluoroethoxy)bromobenzene

A plausible method for the synthesis of this intermediate involves the Williamson ether synthesis from 4-bromophenol and a trifluoroethylating agent.

-

Materials: 4-bromophenol, 2,2,2-trifluoroethyl trifluoromethanesulfonate (or a similar trifluoroethylating agent), a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).

-

Procedure:

-

To a stirred solution of 4-bromophenol in DMF, add potassium carbonate.

-

Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate to the mixture at room temperature.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(2,2,2-trifluoroethoxy)bromobenzene.

-

Step 2: Vinylation via Heck Reaction

The Heck reaction provides a direct method for the formation of the carbon-carbon double bond.

-

Materials: 4-(2,2,2-trifluoroethoxy)bromobenzene, a vinylating agent (e.g., ethylene gas, potassium vinyltrifluoroborate, or vinylboronic acid pinacol ester), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine or potassium carbonate), and a suitable solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

In a reaction vessel, combine 4-(2,2,2-trifluoroethoxy)bromobenzene, the palladium catalyst, the phosphine ligand, and the base in the chosen solvent.

-

If using ethylene gas, purge the vessel with ethylene and maintain a positive pressure. If using a boronic acid derivative, add it to the reaction mixture.

-

Heat the mixture and monitor the reaction progress by TLC or gas chromatography (GC).

-

After completion, cool the reaction, filter off the catalyst, and partition the mixture between water and an organic solvent.

-

Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the resulting crude this compound by column chromatography.

-

Route 2: Wittig Reaction

Step 1: Synthesis of 4-(2,2,2-trifluoroethoxy)benzaldehyde

This intermediate can be prepared by the trifluoroethoxylation of 4-hydroxybenzaldehyde.

-

Materials: 4-hydroxybenzaldehyde, 2,2,2-trifluoroethyl trifluoromethanesulfonate, potassium carbonate, and DMF.

-

Procedure:

-

Follow a similar procedure as for the synthesis of 4-(2,2,2-trifluoroethoxy)bromobenzene, using 4-hydroxybenzaldehyde as the starting material.

-

Purify the crude product by column chromatography to obtain 4-(2,2,2-trifluoroethoxy)benzaldehyde.

-

Step 2: Olefination via Wittig Reaction

The Wittig reaction is a classic and reliable method for converting aldehydes to alkenes.

-

Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), 4-(2,2,2-trifluoroethoxy)benzaldehyde, and an anhydrous solvent (e.g., tetrahydrofuran - THF).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension and add the strong base dropwise to generate the phosphorus ylide (a color change is typically observed).

-

Slowly add a solution of 4-(2,2,2-trifluoroethoxy)benzaldehyde in anhydrous THF to the ylide solution.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to isolate this compound.

-

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected and observed physicochemical and spectroscopic data.

| Property | Value |

| Molecular Formula | C₁₀H₉F₃O |

| Molecular Weight | 202.17 g/mol [1] |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

| Purity | Typically >95%[1] |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the vinyl protons (typically in the range of δ 5.0-7.0 ppm) with characteristic splitting patterns (dd, dd, and dd), aromatic protons (two doublets in the range of δ 6.8-7.5 ppm), and the trifluoroethoxymethyl protons (a quartet in the range of δ 4.3-4.5 ppm due to coupling with the fluorine atoms). |

| ¹³C NMR | Signals for the vinyl carbons (around δ 110-140 ppm), the aromatic carbons (in the aromatic region, with the carbon attached to the oxygen being more downfield), and the trifluoroethoxymethyl carbons (a quartet for the CH₂ group due to C-F coupling and a quartet for the CF₃ group). |

| FTIR (cm⁻¹) | Characteristic peaks for C-H stretching of the vinyl and aromatic groups (~3100-3000 cm⁻¹), C=C stretching of the vinyl and aromatic groups (~1630 and ~1600-1450 cm⁻¹), C-O-C stretching (~1250-1050 cm⁻¹), and strong C-F stretching bands (~1300-1100 cm⁻¹). |

| Mass Spectrometry (m/z) | A molecular ion peak [M]⁺ at approximately 202.06. Fragmentation patterns would likely involve the loss of the trifluoroethoxy group or parts of the vinyl group. |

Experimental Workflow and Signaling Pathways

The synthesis of this compound can be visualized as a logical workflow, starting from commercially available precursors and proceeding through key intermediates to the final product.

Caption: Synthetic routes to this compound.

The diagram above illustrates the two primary synthetic pathways. The Williamson ether synthesis is employed to generate the key bromo- or aldehyde-functionalized trifluoroethoxybenzene intermediates. These intermediates are then converted to the final product via a palladium-catalyzed cross-coupling reaction (e.g., Heck, Suzuki, or Stille) or a Wittig olefination.

Conclusion

This technical guide outlines the primary synthetic strategies and expected characterization data for this compound. The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The Heck and Wittig reactions are both robust and well-established methods for the crucial vinylation step. Detailed spectroscopic analysis is paramount to confirm the structure and purity of the final product, which holds promise for applications in materials science and as a versatile synthetic intermediate.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound of interest in materials science and potentially in drug development. Due to the limited availability of experimental data for this specific molecule, this document outlines detailed experimental protocols for the determination of its core physicochemical properties. Furthermore, a proposed synthetic pathway is presented, accompanied by a generalized experimental workflow. This guide aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Introduction

This compound is a substituted styrene derivative characterized by the presence of a trifluoroethoxy group. This functionalization is known to impart unique properties to organic molecules, including increased thermal stability, lipophilicity, and altered electronic characteristics. Such attributes make it a valuable monomer for the synthesis of specialty polymers with applications in advanced materials. In the context of drug development, the introduction of fluorine-containing moieties can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a summary of the available physicochemical data and detailed methodologies for its experimental determination.

Physicochemical Properties

| Property | Value | Experimental Protocol |

| Molecular Formula | C₁₀H₉F₃O | N/A |

| Molecular Weight | 202.17 g/mol [1] | Mass Spectrometry |

| Boiling Point | Data not available | See Protocol 2.1 |

| Melting Point | Data not available | See Protocol 2.2 |

| Density | Data not available | See Protocol 2.3 |

| Solubility | Data not available | See Protocol 2.4 |

Experimental Protocols

Protocol for Boiling Point Determination (Micro-method)

This protocol outlines a common method for determining the boiling point of a small quantity of a liquid organic compound.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil.

-

The apparatus is heated gently and slowly.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The temperature at which a rapid and continuous stream of bubbles emerges is noted. This is the boiling point of the liquid.

Protocol for Melting Point Determination

Should this compound be a solid at room temperature, this protocol can be used.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

Procedure:

-

A small amount of the crystalline solid is finely powdered.

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer in a Thiele tube.

-

The sample is heated slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A pure compound will have a sharp melting range of 1-2°C.[2]

Protocol for Density Determination of a Liquid

This protocol describes the determination of the density of a liquid sample using a pycnometer or a graduated cylinder and balance.

Apparatus:

-

Pycnometer or a 10 mL graduated cylinder

-

Analytical balance

-

Thermometer

Procedure:

-

The mass of the clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

-

The container is filled with the liquid sample to a known volume.

-

The mass of the container with the liquid is measured.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (mass of container with liquid - mass of empty container) by the known volume.

Protocol for Solubility Determination

This protocol provides a qualitative assessment of the solubility of the compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

A selection of solvents (e.g., water, ethanol, acetone, hexane, toluene)

Procedure:

-

Approximately 10-20 mg of this compound is placed into a series of small test tubes.

-

To each test tube, 1 mL of a different solvent is added.

-

The test tubes are agitated (e.g., by flicking or using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

The mixtures are observed to determine if the compound has dissolved completely, partially, or not at all. The results are recorded as soluble, partially soluble, or insoluble for each solvent.

Synthesis Workflow

A plausible synthetic route for this compound is the Heck reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, specifically for the vinylation of aryl halides.

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol for Synthesis

Step 1: Williamson Ether Synthesis of 4-(2,2,2-Trifluoroethoxy)bromobenzene

-

To a solution of 4-bromophenol in a suitable polar aprotic solvent (e.g., dimethylformamide), a base such as potassium carbonate is added.

-

2,2,2-Trifluoroethyl tosylate (or a similar trifluoroethylating agent) is added to the mixture.

-

The reaction mixture is heated and stirred for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

The reaction is cooled, and the product is isolated through extraction and purified by column chromatography.

Step 2: Heck Reaction

-

The synthesized 4-(2,2,2-trifluoroethoxy)bromobenzene, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) are combined in a suitable solvent (e.g., acetonitrile) in a pressure vessel.

-

The vessel is charged with ethylene gas.

-

The reaction mixture is heated and stirred for several hours.

-

After cooling, the reaction mixture is filtered, and the product is isolated by extraction and purified by column chromatography to yield this compound.

Logical Workflow for Physicochemical Property Determination

The determination of the physicochemical properties of a novel compound follows a logical progression to ensure a comprehensive characterization.

Caption: Logical workflow for the experimental characterization of a new chemical entity.

This workflow begins with the synthesis and purification of the compound. Following this, its chemical structure and purity are confirmed using standard analytical techniques. The physical state at room temperature dictates the initial physical property to be measured (melting point for solids, boiling point for liquids). Subsequent properties such as density and solubility are then determined, leading to a comprehensive data package for the compound.

Conclusion

While specific experimental data for this compound is limited, this guide provides the necessary theoretical and practical framework for its synthesis and comprehensive physicochemical characterization. The detailed protocols and logical workflows presented herein are intended to facilitate further research into this promising compound and its potential applications in materials science and drug discovery. The unique properties conferred by the trifluoroethoxy group warrant a thorough investigation to fully unlock its potential.

References

An In-Depth Technical Guide to 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene: Synthesis, Polymerization, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, a fluorinated styrene monomer. It details the compound's chemical and physical properties, outlines established synthesis and polymerization protocols, and discusses the characteristics of the resulting polymer. This document is intended to serve as a valuable resource for researchers in materials science and polymer chemistry, providing the necessary data and methodologies for the successful application and further development of this versatile monomer.

Introduction

This compound is a specialized monomer used in the synthesis of fluorinated polymers. The incorporation of the 2,2,2-trifluoroethoxy group onto the styrene backbone imparts unique properties to the resulting polymer, including enhanced thermal stability, chemical resistance, and low surface energy.[1] These characteristics make the polymer, poly(this compound), a promising candidate for a variety of advanced applications, such as specialized coatings and materials for liquid crystal displays.[1] This guide will provide a detailed examination of the monomer and its polymer, focusing on practical experimental procedures and material characterization.

Monomer Properties

A clear understanding of the monomer's fundamental properties is crucial for its effective use in synthesis and polymerization.

| Property | Value | Reference |

| CAS Number | 111144-97-9 | [1] |

| Molecular Formula | C₁₀H₉F₃O | [1] |

| Molecular Weight | 202.17 g/mol | [1] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Wittig reaction. This method involves the reaction of an aldehyde with a phosphorus ylide to form an alkene. A key precursor for this synthesis is 4-(2,2,2-trifluoroethoxy)benzaldehyde.

Synthesis of the Precursor: 4-(2,2,2-trifluoroethoxy)benzaldehyde

| Property | Value |

| CAS Number | 76579-46-9 |

| Molecular Formula | C₉H₇F₃O₂ |

| Molecular Weight | 204.15 g/mol |

Experimental Protocol: Wittig Reaction

The following protocol is adapted from a similar synthesis of a structurally analogous vinylbenzene derivative and provides a robust framework for the preparation of the target monomer.[2]

Reaction Scheme:

References

Spectroscopic Analysis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic compound with potential applications in materials science and pharmaceutical development. Its structural features, combining a polymerizable ethenyl group with a trifluoroethoxy moiety, make it a subject of interest for creating novel polymers with tailored properties. Understanding the spectroscopic characteristics of this molecule is fundamental for its identification, characterization, and quality control in various research and development settings. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the general experimental protocols for their acquisition.

Molecular Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₉F₃O[1]

-

Molecular Weight: 202.17 g/mol [1]

-

CAS Number: 111144-97-9[1]

Spectroscopic Data Summary

Due to the limited availability of experimentally derived public data for this compound, the following tables present predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 2H | Aromatic (H-2, H-6) |

| ~6.9 | d | 2H | Aromatic (H-3, H-5) |

| ~6.7 | dd | 1H | Vinylic (-CH=) |

| ~5.7 | d | 1H | Vinylic (=CH₂, trans) |

| ~5.2 | d | 1H | Vinylic (=CH₂, cis) |

| ~4.4 | q | 2H | Methylene (-OCH₂CF₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-4 (Aromatic) |

| ~136 | C-1 (Aromatic) |

| ~130 | Vinylic (-CH=) |

| ~128 | C-2, C-6 (Aromatic) |

| ~123 (q) | Trifluoromethyl (-CF₃) |

| ~116 | Vinylic (=CH₂) |

| ~115 | C-3, C-5 (Aromatic) |

| ~66 (q) | Methylene (-OCH₂) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 3000-2900 | Medium | Alkenyl C-H Stretch |

| 1630 | Medium | C=C Stretch (Vinyl) |

| 1610, 1510 | Strong | C=C Stretch (Aromatic) |

| 1250-1000 | Strong | C-O Stretch (Ether) & C-F Stretch |

| 990, 910 | Strong | =C-H Bend (Vinyl) |

| 830 | Strong | C-H Bend (para-substituted) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 202 | [M]⁺ (Molecular Ion) |

| 173 | [M - C₂H₃]⁺ |

| 119 | [M - OCH₂CF₃]⁺ |

| 83 | [CF₃CH₂]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). The number of scans is optimized to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: The acquired FIDs are Fourier transformed to produce the NMR spectra. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Solubility and Stability of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic compound of interest in materials science and potentially in drug development due to the unique properties conferred by the trifluoroethoxy group.[1] This technical guide provides a summary of the known physicochemical properties of this compound. In the absence of specific public data, this document outlines detailed experimental protocols for determining its solubility in various solvents and for assessing its chemical stability under a range of conditions, based on established methodologies. Furthermore, a qualitative prediction of its solubility is presented, and a general workflow for its characterization is visualized.

Physicochemical Properties

Limited specific experimental data for this compound is available in the public domain. The fundamental properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₃O | [1] |

| Molecular Weight | 202.17 g/mol | [1] |

| CAS Number | 111144-97-9 | [2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Density | Not specified | - |

Solubility Profile

Predicted Solubility

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | The aromatic benzene ring of the solute has strong affinity for aromatic solvents. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderately Soluble | The overall nonpolar character should allow for some solubility, though likely less than in aromatic solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble | These solvents can interact with the ether linkage and the aromatic ring. |

| Polar Protic | Ethanol, Methanol | Sparingly to Moderately Soluble | The trifluoroethoxy group can participate in hydrogen bonding, but the large nonpolar portion of the molecule will limit solubility. |

| Aqueous | Water | Insoluble | The molecule is predominantly nonpolar and lacks sufficient hydrogen bonding capability to overcome the cohesive forces of water. |

Experimental Protocol for Solubility Determination

This protocol provides a general method for the quantitative determination of the solubility of a compound like this compound in various solvents.

Objective: To determine the solubility (in mg/mL or mol/L) of the target compound in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation. The time to reach equilibrium may need to be determined empirically.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of the target compound in the respective solvents.

-

Analyze both the standard solutions and the filtered saturated solutions using a validated HPLC or GC method.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of the compound in the saturated solutions by interpolating from the calibration curve.

-

-

Calculation:

-

The solubility is the concentration determined in the saturated solution, expressed in appropriate units (e.g., mg/mL).

-

Stability Profile

The stability of this compound is a critical parameter, especially given the reactive nature of the ethenyl (vinyl) group, which can be prone to polymerization. A comprehensive stability study should be conducted according to ICH guidelines.[4][5][6]

Experimental Protocol for Stability Assessment

This protocol is based on the ICH Q1A(R2) guideline for stability testing.[7]

Objective: To evaluate the stability of this compound under various environmental conditions and to identify potential degradation products and pathways.

3.1.1. Stress Testing (Forced Degradation)

Stress testing helps to identify likely degradation products and the intrinsic stability of the molecule.[4]

-

Hydrolytic Stability:

-

Prepare solutions of the compound in aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 9.0).

-

Store the solutions at elevated temperatures (e.g., 50-70 °C) for a defined period.

-

At specified time points, withdraw samples and analyze for the parent compound and any degradation products using a stability-indicating analytical method (e.g., HPLC).

-

-

Oxidative Stability:

-

Expose a solution of the compound to an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store at room temperature or a slightly elevated temperature.

-

Monitor the degradation of the compound over time.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps) according to ICH Q1B guidelines.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples for degradation.

-

-

Thermal Stability:

-

Expose the solid compound to elevated temperatures (e.g., 50 °C, 60 °C, 70 °C) in a controlled oven.[4]

-

Monitor for degradation and changes in physical appearance over time.

-

3.1.2. Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the compound under defined storage conditions.

-

Storage Conditions:

-

Procedure:

-

Package the compound in a container closure system that simulates the proposed storage and distribution packaging.

-

Place a sufficient number of samples in stability chambers maintained at the specified long-term and accelerated conditions.

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated), withdraw samples.[7]

-

Analyze the samples for key attributes such as purity, potency, appearance, and the presence of degradation products.

-

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the solubility and stability of a research compound like this compound.

Caption: Workflow for Solubility and Stability Characterization.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a framework for its comprehensive characterization. The predicted solubility suggests it is likely soluble in common organic solvents but not in water. Its stability, particularly the potential for polymerization of the vinyl group, necessitates thorough investigation using the detailed protocols provided, which are based on established scientific principles and regulatory guidelines. The presented workflow offers a systematic approach for researchers and drug development professionals to generate the necessary data for this and other novel compounds.

References

- 1. This compound | 111144-97-9 | Benchchem [benchchem.com]

- 2. CAS#:111144-97-9 | this compound | Chemsrc [chemsrc.com]

- 3. who.int [who.int]

- 4. snscourseware.org [snscourseware.org]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

literature review on synthesis of fluorinated styrenes

An In-depth Technical Guide to the Synthesis of Fluorinated Styrenes

Introduction

Fluorinated styrenes are a pivotal class of monomers in materials science and medicinal chemistry. The incorporation of fluorine atoms into the styrene backbone imparts unique properties, including enhanced thermal stability, chemical resistance, and altered electronic characteristics.[1] These attributes make fluorinated polymers desirable for applications ranging from advanced coatings and low-surface-energy materials to specialized components in the pharmaceutical and electronics industries.[1][2] This technical guide provides a comprehensive review of the core synthetic methodologies for preparing fluorinated styrenes, tailored for researchers, scientists, and drug development professionals. It details key experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathways through logical diagrams.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most robust and versatile methods for forming the carbon-carbon bonds necessary for synthesizing substituted styrenes. The Heck and Suzuki-Miyaura coupling reactions are particularly prominent in this context.

Heck Coupling

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[3] This method is highly effective for synthesizing β-substituted fluorinated styrenes. A domino approach, for instance, can produce β-trifluoromethylstyrenes from iodoarenes and 1-iodo-3,3,3-trifluoropropane, avoiding the use of gaseous reagents.[4]

Caption: General workflow of the Heck Coupling reaction.

Table 1: Heck Coupling for Fluorinated Styrene Synthesis

| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Iodoarenes | 1-iodo-3,3,3-trifluoropropane | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 120 | 55-85 | [4] |

| C₆F₅Br | Styrene | Pd Complex (1) | CaCO₃ | NMP | 130 | ~100 | [5] |

| Aryl Iodides | 3-fluoro-3-buten-2-one | Pd(OAc)₂ | Et₃N | DMF | RT | Good | [5] |

| Arylboronic Acids | 2,3,3,3-tetrafluoroprop-1-ene | Pd Catalyst | - | - | - | Good |[5] |

Experimental Protocol: Domino Heck Coupling for β-Trifluoromethylstyrenes [4]

-

A mixture of the iodoarene (1.0 mmol), 1-iodo-3,3,3-trifluoropropane (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol) is placed in a sealed tube.

-

Anhydrous N,N-dimethylformamide (DMF, 3 mL) is added to the tube.

-

The reaction vessel is sealed and heated to 120 °C for 12 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired β-trifluoromethylstyrene derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for creating carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[6][7] This reaction is widely used to synthesize fluorinated biphenyls and styrenes by coupling fluorinated aryl halides with vinylboronic acids or their esters.[8][9]

Caption: General workflow of the Suzuki-Miyaura Coupling.

Table 2: Suzuki Coupling for Fluorinated Styrene Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-bromo-4-fluorobenzene | 4-vinylphenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | EtOH/H₂O | 70 | High | [8][9] |

| Aryl Bromides | Lithium trimethoxy(trifluorovinyl)borate | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 80 | 51-92 |[10] |

Experimental Protocol: Suzuki Coupling using a Heterogeneous Catalyst [8]

-

In a reaction flask, combine the fluorinated aryl bromide (1.0 mmol), 4-vinylphenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and the palladium catalyst (e.g., G-COOH-Pd-10).

-

Add a solvent mixture, typically ethanol and water (e.g., 3:1 ratio, 4 mL).

-

Heat the mixture at 70 °C with stirring for the required time (e.g., 3-24 hours), monitoring the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture and separate the catalyst by filtration.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Purify the residue by column chromatography to yield the fluorinated styrene product.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent) to produce an alkene.[11][12] This method is highly valuable for converting fluorinated benzaldehydes or ketones into their corresponding styrene derivatives with excellent control over the placement of the double bond.[13]

Caption: The synthetic pathway of the Wittig Reaction.

Table 3: Wittig Reaction for Fluorinated Styrene Synthesis

| Carbonyl Compound | Wittig Reagent | Base | Solvent | Stereoselectivity | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 9-anthraldehyde | Benzyltriphenylphosphonium chloride | NaOH (50% aq.) | CH₂Cl₂ | trans | ~95 | [14] |

| Aromatic Aldehydes | Methyltriphenylphosphonium iodide | K₂CO₃ | DMA | - | 41-89 | [3] |

| Benzaldehyde | Methyl triphenylphosphonium ylide | BuLi | THF/Ether | - | Good |[13] |

Experimental Protocol: General Wittig Olefination [13][14]

-

Ylide Preparation:

-

Add an alkyltriphenylphosphonium salt (1.0 equiv) to a flask under an inert atmosphere (e.g., nitrogen).

-

Add anhydrous solvent (e.g., THF or diethyl ether).

-

Cool the suspension (e.g., to 0 °C or -78 °C) and add a strong base (e.g., n-butyllithium, 1.0 equiv) dropwise.

-

Stir the resulting mixture until the characteristic color of the ylide (often orange or red) appears and persists.

-

-

Olefination:

-

Slowly add a solution of the fluorinated aldehyde or ketone (1.0 equiv) in the same anhydrous solvent to the ylide solution at low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).

-

-

Workup and Purification:

-

Quench the reaction with water or saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ether or ethyl acetate).

-

Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

-

Purify the crude product by chromatography to separate the fluorinated styrene from the triphenylphosphine oxide byproduct.

-

Decarboxylation of Fluorinated Cinnamic Acids

The decarboxylation of substituted cinnamic acids offers a direct route to styrenes.[15] This reaction is typically performed at high temperatures, often with a catalyst such as copper powder in a high-boiling solvent like quinoline, which accelerates the rate of carbon dioxide evolution.[16] This method is particularly effective for preparing monohalo- and monoalkoxystyrenes.[16]

Caption: Decarboxylation of cinnamic acid to styrene.

Table 4: Synthesis of Styrenes via Decarboxylation

| Substituted Cinnamic Acid | Catalyst/Solvent | Condition | Yield (%) | Reference |

|---|---|---|---|---|

| Cinnamic Acid | Copper Sulfate / Quinoline | Slow Distillation | Nearly Quantitative | [16] |

| 4-Hydroxy-3-methoxycinnamic acid | Plant Cell Cultures | Room Temperature | Quantitative | [17] |

| 3-Nitrocinnamic acid | Plant Cell Cultures | Room Temperature | Quantitative | [17] |

| Monohalocinnamic acids | Copper Powder / Quinoline | High Temperature | Excellent |[16] |

Experimental Protocol: Decarboxylation using Copper and Quinoline [16]

-

Place the substituted cinnamic acid (1.0 part by weight) and a catalytic amount of copper powder or copper sulfate (approx. 0.1 parts) in a distillation flask.

-

Add a high-boiling solvent such as quinoline.

-

Heat the mixture to the boiling point of the solvent (quinoline boils at ~237 °C).

-

The styrene product will distill from the reaction mixture as it is formed. Collect the distillate.

-

Continue heating until the evolution of carbon dioxide ceases.

-

The collected distillate can be purified further, for example, by washing with dilute acid to remove residual quinoline, followed by drying and redistillation.

Grignard Reactions

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles used for forming carbon-carbon bonds.[18][19] For the synthesis of fluorinated styrenes, a common approach involves reacting a fluorinated aryl Grignard reagent with a suitable vinyl-containing electrophile. Alternatively, a vinyl Grignard can be reacted with a fluorinated carbonyl compound.[20]

References

- 1. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 2. Direct fluorination of styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Illustrated Glossary of Organic Chemistry - Wittig reaction [chem.ucla.edu]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2024.sci-hub.st [2024.sci-hub.st]

- 17. Synthesis of styrenes through the biocatalytic decarboxylation of trans-cinnamic acids by plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. leah4sci.com [leah4sci.com]

- 19. adichemistry.com [adichemistry.com]

- 20. CN103708988A - Synthetic method of [alpha],[beta],[beta]-trifluorostyrene type compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, a fluorinated styrene monomer, has garnered significant interest in materials science, particularly in the development of advanced polymers for optical and electronic applications. This technical guide provides a comprehensive overview of its discovery, synthesis, chemical properties, and applications, with a focus on its role in the fabrication of liquid crystal displays. Detailed experimental protocols for its synthesis are presented, along with a summary of its key physical and spectroscopic data.

Introduction

This compound (CAS No. 111144-97-9) is a specialized aromatic monomer characterized by the presence of a vinyl group and a trifluoroethoxy substituent on a benzene ring.[1] The incorporation of the trifluoroethoxy group imparts unique properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and hydrophobicity. These characteristics make it a valuable building block for high-performance materials.[1]

Discovery and History

While the specific historical details of the first synthesis of this compound are not extensively documented in readily available literature, its development is closely tied to the broader field of fluorinated polymers and their application in advanced technologies. The unique properties conferred by fluorine-containing moieties have driven research into novel monomers for specialized applications, such as liquid crystal displays.[1] The exploration of fluorinated styrene derivatives for use in photo-alignment layers in liquid crystal displays likely led to the synthesis and characterization of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 111144-97-9 | [1] |

| Molecular Formula | C₁₀H₉F₃O | [1] |

| Molecular Weight | 202.17 g/mol | [1] |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Purity | Typically ≥95% | [1] |

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the vinyl protons (typically in the range of 5-7 ppm with characteristic splitting patterns), aromatic protons, and the methylene protons of the trifluoroethoxy group (a quartet due to coupling with the fluorine atoms). |

| ¹³C NMR | Resonances for the vinyl carbons, aromatic carbons (with splitting for carbons bearing fluorine substituents), and the carbons of the trifluoroethoxy group. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the vinyl and aromatic groups, C=C stretching of the vinyl and aromatic groups, C-O-C stretching of the ether linkage, and strong C-F stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the vinyl group, trifluoroethoxy group, and other fragments. |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most plausible methods are the Wittig reaction and the Heck reaction, both of which are standard procedures for the formation of carbon-carbon double bonds.

Wittig Reaction Approach

The Wittig reaction provides a reliable method for converting an aldehyde into an alkene. In this approach, 4-(2,2,2-trifluoroethoxy)benzaldehyde is reacted with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide.

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete formation of the ylide, which is indicated by the formation of a characteristic orange or yellow color.

-

Wittig Reaction: Cool the ylide solution to 0 °C. Dissolve 4-(2,2,2-trifluoroethoxy)benzaldehyde in anhydrous THF and add it dropwise to the ylide solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

Heck Reaction Approach

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. For the synthesis of this compound, 4-(2,2,2-trifluoroethoxy)bromobenzene would be coupled with ethylene gas or an ethylene equivalent.

-

Reaction Setup: In a pressure vessel (e.g., a sealed tube or an autoclave), combine 4-(2,2,2-trifluoroethoxy)bromobenzene, a palladium catalyst (e.g., palladium(II) acetate with a phosphine ligand like triphenylphosphine), a base (e.g., triethylamine or potassium carbonate), and a suitable solvent (e.g., N,N-dimethylformamide or acetonitrile).

-

Reaction Execution: Seal the vessel and purge with ethylene gas. Pressurize the vessel with ethylene to the desired pressure. Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and stir for several hours until the reaction is complete (monitored by techniques like TLC or GC).

-

Work-up and Purification: After cooling the reaction mixture to room temperature, carefully vent the excess ethylene gas. Filter the reaction mixture to remove the catalyst and any inorganic salts. Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent. After filtration and solvent removal, purify the crude product by column chromatography or distillation under reduced pressure.

Applications

The primary application of this compound is as a monomer in the synthesis of fluorinated polymers. These polymers are of particular interest in the field of liquid crystal displays (LCDs).

Liquid Crystal Display Technology

Polymers derived from this compound are utilized as photo-alignment layers in LCDs.[2] These layers are crucial for controlling the orientation of liquid crystal molecules, which is fundamental to the operation of the display. The fluorinated side groups of the polymer influence the surface energy of the alignment layer, which in turn dictates the alignment of the liquid crystals.[2] The trifluoroethoxy group provides low surface energy, which can promote the desired vertical alignment of the liquid crystal molecules.

Biological Activity and Signaling Pathways

Currently, there is no information in the scientific literature to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Its primary use is in materials science, and it is not intended for human or veterinary use.

Conclusion

This compound is a valuable fluorinated monomer with important applications in the development of advanced materials. Its synthesis, primarily through Wittig or Heck reactions, allows for the production of polymers with tailored properties, such as low surface energy and high thermal stability. These properties are particularly advantageous in the fabrication of photo-alignment layers for liquid crystal displays. Further research into the polymerization of this monomer and the characterization of the resulting polymers may lead to the development of new materials with enhanced performance for a variety of optical and electronic applications.

References

Structural Elucidation of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene (CAS No. 111144-97-9). The document outlines the key analytical techniques and synthetic methodologies pertinent to the characterization of this fluorinated aromatic compound. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are presented to confirm the molecular structure. Detailed experimental protocols and data interpretation are provided to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and polymer chemistry.

Introduction

This compound is a fluorinated styrene derivative with the molecular formula C₁₀H₉F₃O and a molecular weight of 202.17 g/mol .[1] The presence of the trifluoroethoxy group imparts unique properties, such as increased thermal stability, hydrophobicity, and altered electronic characteristics, making it a valuable monomer for the synthesis of specialty polymers and a scaffold in drug discovery.[1] Accurate structural confirmation is paramount for its application in these fields. This guide details the analytical workflow for the unambiguous structural elucidation of this compound.

Synthesis Pathway

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the palladium-catalyzed Heck reaction.[1] This approach involves the coupling of an aryl halide, 4-(2,2,2-trifluoroethoxy)bromobenzene, with ethylene gas.[1] An alternative pathway involves the introduction of the trifluoroethoxy group via nucleophilic aromatic substitution onto a pre-existing 4-vinylphenyl halide. The general synthetic workflow is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Heck Reaction

A detailed experimental protocol for the Heck reaction is as follows:

-

Reaction Setup : To an oven-dried Schlenk flask, add 4-(2,2,2-trifluoroethoxy)bromobenzene (1.0 eq.), palladium(II) acetate (0.02 eq.), a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 eq.), and a base (e.g., triethylamine, 2.0 eq.) in an appropriate solvent such as N,N-dimethylformamide (DMF).

-

Reaction Execution : The flask is evacuated and backfilled with ethylene gas (balloon pressure). The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours.

-

Work-up : After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification : The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[1]

Structural Elucidation Workflow

The structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. The logical workflow for the analysis is outlined below.

Caption: Logical workflow for the spectroscopic analysis of the target compound.

Spectroscopic Data and Interpretation

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound. For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight.

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Formula | C₁₀H₉F₃O |

| Molecular Weight | 202.17 g/mol |

| Expected m/z | [M]⁺ = 202.05 |

The fragmentation pattern would likely show losses of fragments such as CF₃, OCH₂CF₃, and C₂H₃, which would further support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies confirm the presence of the ethenyl, trifluoroethoxy, and benzene ring moieties.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-F Stretch | 1100 - 1250 |

| C=C Stretch (alkene) | 1620 - 1680 |

| C=C Stretch (aromatic) | ~1600, ~1500, ~1450 |

| =C-H Bend (alkene) | 910 - 990 |

| C-O Stretch (ether) | 1050 - 1250 |

| =C-H Stretch (aromatic/alkene) | 3000 - 3100 |

Note: The expected values are based on typical ranges for these functional groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

4.3.1. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection of fluorine atoms. The trifluoroethoxy group is expected to show a single resonance.

| Parameter | Value |

| Solvent | CDCl₃ |

| Reference | CFCl₃ |

| Chemical Shift (δ) | ~ -75 ppm |

| Multiplicity | Triplet (due to ¹H coupling) |

Note: The chemical shift is an approximate value based on typical shifts for trifluoroethoxy groups.[1]

4.3.2. ¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number and environment of the hydrogen atoms.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (vinyl, geminal) | ~5.2 | Doublet of Doublets | J(cis), J(gem) |

| H (vinyl, cis) | ~5.7 | Doublet of Doublets | J(trans), J(cis) |

| H (vinyl, trans) | ~6.7 | Doublet of Doublets | J(trans), J(gem) |

| Ar-H (ortho to OCH₂CF₃) | ~6.9 | Doublet | ~8-9 |

| Ar-H (ortho to vinyl) | ~7.4 | Doublet | ~8-9 |

| -OCH₂- | ~4.4 | Quartet | ~8-9 |

Note: These are predicted chemical shifts and coupling constants based on analogous structures.[1]

4.3.3. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is used to identify all non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C (vinyl, =CH₂) | ~114 |

| C (vinyl, -CH=) | ~136 |

| C (aromatic, C-O) | ~158 |

| C (aromatic, C-vinyl) | ~131 |

| C (aromatic, CH) | ~115, ~128 |

| C (-OCH₂-) | ~66 (quartet due to ¹⁹F coupling) |

| C (-CF₃) | ~124 (quartet due to ¹⁹F coupling) |

Note: These are predicted chemical shifts based on analogous structures and substituent effects.

Conclusion

The structural elucidation of this compound is accomplished through a systematic application of modern synthetic and analytical techniques. The Heck reaction provides an efficient route to the target molecule, and its structure is unequivocally confirmed by a combination of mass spectrometry, IR spectroscopy, and multinuclear NMR spectroscopy. The data presented in this guide, based on established spectroscopic principles, provide a comprehensive framework for the characterization of this and structurally related compounds, which are of significant interest in materials science and pharmaceutical development.

References

A Comprehensive Technical Guide to the Quantum Chemical Analysis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene for Drug Development and Materials Science

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a detailed framework for the quantum chemical analysis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, a molecule of significant interest in materials science and potentially in medicinal chemistry. The introduction of the trifluoroethoxy group can substantially alter the electronic properties of the styrene core, influencing its reactivity, metabolic stability, and interaction with biological targets.[1] This document outlines the essential computational protocols, from geometry optimization to the analysis of molecular orbitals and electrostatic potential, to elucidate these properties. The methodologies are presented to be readily reproducible, and the expected data is structured for clear interpretation and comparison. The insights gained from these calculations are crucial for predicting the molecule's behavior and guiding its application in the development of novel polymers and therapeutic agents.

Introduction

This compound is a substituted styrene monomer. The presence of the vinyl (ethenyl) group allows for polymerization, while the trifluoroethoxy substituent is known to impart desirable characteristics such as thermal stability, chemical resistance, and hydrophobicity to the resulting polymers.[1] In the context of drug development, the introduction of fluorine atoms can significantly modify a molecule's pharmacokinetic and pharmacodynamic properties. Fluorination is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.

Understanding the fundamental electronic structure of this compound is paramount for predicting its chemical behavior. Quantum chemical calculations offer a powerful, non-empirical approach to investigate molecular properties at the atomic level. This guide details the theoretical framework and practical steps for conducting a thorough computational study of this molecule.

Computational Methodology

The following section details the proposed experimental protocols for the quantum chemical calculations. These methods are based on widely accepted practices for molecules of similar complexity and are designed to yield accurate and reliable data.

Software and Theoretical Level

All calculations will be performed using a robust quantum chemistry software package such as Gaussian, ORCA, or Spartan. The theoretical level chosen for these calculations is Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for organic molecules. Specifically, the B3LYP hybrid functional will be employed in conjunction with the 6-31G(d,p) basis set. This combination is well-established for providing reliable geometric and electronic properties for a wide range of organic compounds, including benzene derivatives.[2]

Computational Workflow

The logical flow of the computational experiments is depicted in the diagram below.

Experimental Protocol: Step-by-Step

-

Structure Generation: An initial 3D structure of this compound will be generated from its SMILES string (C=Cc1ccc(OCC(F)(F)F)cc1) using molecular modeling software.

-

Geometry Optimization: A full geometry optimization will be performed without any symmetry constraints using the B3LYP/6-31G(d,p) level of theory. This calculation seeks the lowest energy conformation of the molecule.

-

Frequency Analysis: Following optimization, a frequency calculation will be carried out at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain the vibrational frequencies, which can be compared with experimental infrared (IR) spectra if available.

-

-

Electronic Property Calculations: Using the optimized geometry, single-point energy calculations will be performed to determine key electronic properties, including:

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The electrostatic potential (ESP) mapped onto the electron density surface.

-

Predicted Results and Discussion

This section outlines the expected outcomes of the proposed calculations and discusses their implications. The quantitative data that would be generated are summarized in the tables below.

Molecular Geometry

The geometry optimization will provide the most stable three-dimensional arrangement of the atoms in the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles will be determined.

Table 1: Predicted Optimized Geometric Parameters

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C(vinyl)-C(vinyl) | ~1.34 |

| C(vinyl)-C(ring) | ~1.48 |

| C-C (aromatic) | 1.39 - 1.41 |

| C(ring)-O | ~1.37 |

| O-CH2 | ~1.43 |

| CH2-CF3 | ~1.52 |

| C-F | ~1.35 |

| **Bond Angles (°) ** | |

| C(vinyl)-C(ring)-C(ring) | ~120 |

| C(ring)-O-CH2 | ~118 |

| O-CH2-CF3 | ~110 |

| Dihedral Angles (°) |

| C(vinyl)-C(ring)-O-CH2 | ~0 or ~180 (planar/anti-planar) |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups. Actual calculated values will be populated upon completion of the simulations.

The planarity of the ethenyl group relative to the benzene ring and the orientation of the trifluoroethoxy group will be of particular interest, as these factors can influence conjugation and intermolecular interactions.

Electronic Properties

The electronic properties of the molecule are fundamental to its reactivity and interactions.

Table 2: Predicted Electronic Properties

| Property | Predicted Value (a.u.) | Predicted Value (eV) |

|---|---|---|

| Energy of HOMO | TBD | TBD |

| Energy of LUMO | TBD | TBD |

| HOMO-LUMO Gap (ΔE) | TBD | TBD |

| Dipole Moment | TBD | TBD (Debye) |

TBD: To Be Determined by calculation.

The relationship between the molecular structure and its key electronic properties is illustrated in the following diagram.

-

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. The trifluoroethoxy group, being strongly electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted styrene.

-

Electrostatic Potential (ESP): The ESP map will visualize the charge distribution across the molecule. It is anticipated that a region of negative potential (red) will be localized around the highly electronegative fluorine atoms and the oxygen atom, while regions of positive potential (blue) may be found on the hydrogen atoms. This map is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding non-covalent interactions.

Implications for Drug Development and Materials Science

The calculated properties provide a rational basis for the application of this compound.

-

In Drug Development:

-

Metabolic Stability: The electron-withdrawing nature of the trifluoroethoxy group is expected to make the benzene ring less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for aromatic compounds. A lower HOMO energy would correlate with higher resistance to oxidation.

-

Target Interactions: The ESP map can guide the understanding of how the molecule might fit into a protein's binding pocket. The electronegative region around the trifluoroethoxy group could act as a hydrogen bond acceptor, contributing to binding affinity.

-

-

In Materials Science:

-

Reactivity in Polymerization: The electronic properties of the ethenyl group, influenced by the para-substituent, will affect its reactivity in polymerization reactions.

-

Polymer Properties: The strong dipole moment and hydrophobicity imparted by the trifluoroethoxy group will translate to the bulk properties of the resulting polymer, making it suitable for applications requiring low surface energy and chemical resistance.[1]

-

Conclusion

The quantum chemical calculations detailed in this guide provide a foundational understanding of the electronic structure and properties of this compound. By systematically applying the described computational workflow, researchers can obtain valuable data to predict the molecule's reactivity, stability, and potential for intermolecular interactions. These theoretical insights are essential for the rational design of novel polymers and for the exploration of this molecule's potential in medicinal chemistry, ultimately accelerating the development of new materials and therapeutic agents.

References

An In-depth Technical Guide to the Thermal Analysis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Thermal Properties

The thermal behavior of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene is anticipated to be influenced by the presence of the vinyl group, the aromatic ring, and the trifluoroethoxy substituent. The trifluoromethyl group is known to enhance thermal stability.[1] It is hypothesized that this monomer will exhibit a higher thermal stability compared to unsubstituted styrene.

Table 1: Predicted Thermal Properties of this compound

| Thermal Property | Expected Range | Analytical Technique |

| Glass Transition Temperature (Tg) | - | DSC |

| Melting Point (Tm) | - | DSC |

| Onset of Decomposition (Tonset) | > 300 °C | TGA |

| Temperature of Maximum Decomposition Rate (Tmax) | > 350 °C | TGA |

| Residual Mass at 600 °C | < 5% | TGA |

Experimental Protocols

The following sections detail the proposed methodologies for conducting TGA and DSC analyses on this compound. These protocols are based on standard practices for the thermal analysis of organic monomers and polymers.[2][3][4][5]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[5]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[4]

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the temperature of the maximum rate of mass loss (Tmax).

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Record the residual mass at the end of the experiment.

-

Table 2: TGA Data for this compound (Hypothetical Data)

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Sample Mass | 7.5 mg |

| Onset of Decomposition (Tonset) | Record Value °C |

| Temperature of Maximum Decomposition Rate (Tmax) | Record Value °C |

| Residual Mass at 600 °C | Record Value % |

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize phase transitions such as the glass transition temperature (Tg) and melting point (Tm) of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan will be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate at a sub-ambient temperature (e.g., -50 °C) and heat to a temperature below the expected decomposition temperature (e.g., 200 °C) at a rate of 10 °C/min. This scan is to erase the sample's prior thermal history.

-

Cooling Scan: Cool the sample from 200 °C back to -50 °C at a controlled rate of 10 °C/min.

-

Second Heating Scan: Heat the sample from -50 °C to 200 °C at a rate of 10 °C/min. The data from this scan is typically used for analysis.[3]

-

-

Data Collection: Record the heat flow to the sample as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the glass transition temperature (Tg) as a step change in the baseline of the second heating scan.

-

Identify the melting point (Tm) as an endothermic peak and the crystallization temperature (Tc) as an exothermic peak.

-

Calculate the enthalpy of melting (ΔHm) by integrating the area under the melting peak.

-

Table 3: DSC Data for this compound (Hypothetical Data)

| Parameter | Value (from 2nd Heating Scan) |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Sample Mass | 8.2 mg |

| Glass Transition Temperature (Tg) | Record Value °C |

| Melting Point (Tm) | Record Value °C |

| Enthalpy of Melting (ΔHm) | Record Value J/g |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the thermal analysis of this compound.

Caption: Experimental workflow for TGA and DSC analysis.

Caption: Logical relationship of inputs and outputs in thermal analysis.

Conclusion